![molecular formula C19H27Cl3N2O B414394 N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide CAS No. 324068-54-4](/img/structure/B414394.png)
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide” is a chemical compound with the molecular formula C19H27Cl3N2O . It is likely to be a synthetic compound used in chemical research .
Molecular Structure Analysis
The molecular structure of this compound would be based on the azepane ring, with the trichloroethyl group and the tert-butylbenzamide group attached to the nitrogen atom of the ring . The exact structure would depend on the specific locations of these attachments.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of this compound, it’s difficult to provide a mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl3N2O/c1-18(2,3)15-10-8-14(9-11-15)16(25)23-17(19(20,21)22)24-12-6-4-5-7-13-24/h8-11,17H,4-7,12-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFQNPIHDNFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

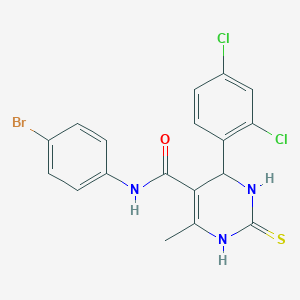
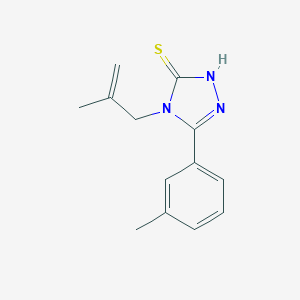


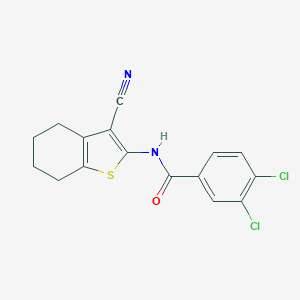

![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)
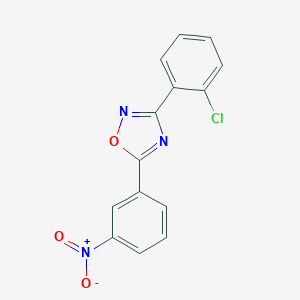
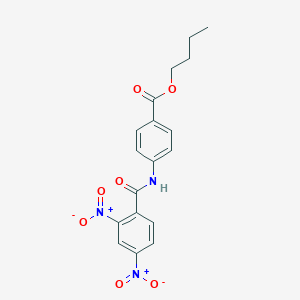
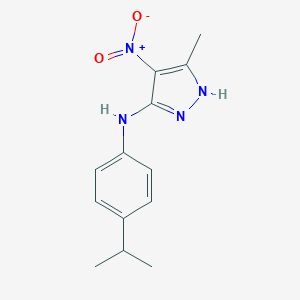
methanone](/img/structure/B414332.png)
![Hexyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B414333.png)
